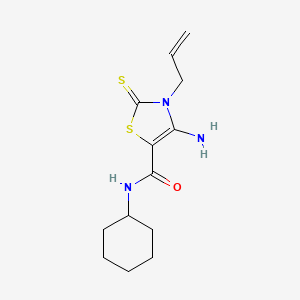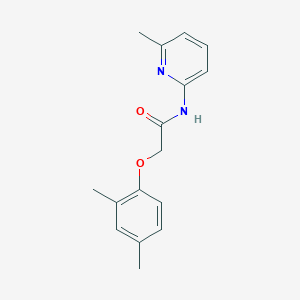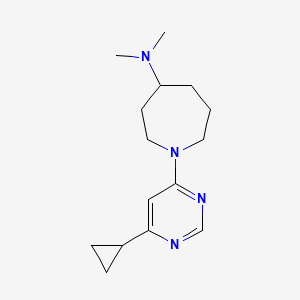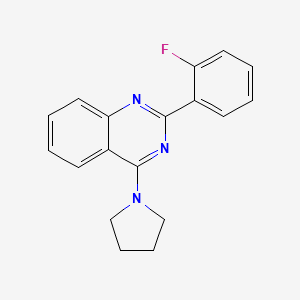![molecular formula C21H24N2O2 B5692014 N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide, also known as DEC, is a synthetic compound that belongs to the family of chromane derivatives. DEC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
作用機序
The mechanism of action of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway. This compound has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth, proliferation, and survival. In addition, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the improvement of cognitive function. In addition, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.
実験室実験の利点と制限
The advantages of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include its low toxicity, high bioavailability, and well-defined synthesis method. However, the limitations of using this compound in lab experiments include the lack of standardized protocols for its use and the need for further research to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. First, further studies are needed to optimize the synthesis method and purity of the compound. Second, more research is needed to investigate the therapeutic potential of this compound in various diseases, including cancer, neurological disorders, and inflammation. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Fourth, studies are needed to investigate the potential drug-drug interactions of this compound with other therapeutic agents. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the reaction between 3,4-dihydroquinoline and chroman-3-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, this compound. The synthesis of this compound has been reported in various research articles, and the purity and yield of the compound have been optimized for its use in scientific research.
科学的研究の応用
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
特性
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(18-14-17-7-2-4-10-20(17)25-15-18)22-11-13-23-12-5-8-16-6-1-3-9-19(16)23/h1-4,6-7,9-10,18H,5,8,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRVCBDUZBQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)


![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)
